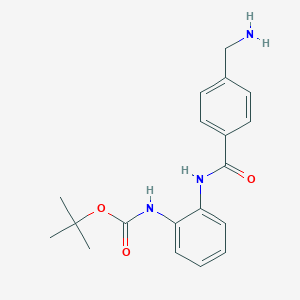
3-溴-2-香豆酮
描述
牛源诺西肽是一种从前体蛋白前促痛蛋白中衍生的内源性肽。它以调节疼痛感知,通过阻断另一种源自相同前体的肽——促痛肽的作用而闻名。 已证明诺西肽可以抑制促痛肽诱导的痛觉过敏和痛觉过度敏感,这使其成为疼痛管理研究中的一种重要化合物 .
科学研究应用
牛源诺西肽在科学研究中具有广泛的应用:
化学: 用作研究肽合成和蛋白水解的模型肽。
生物学: 研究其在调节疼痛感知及其与促痛肽的相互作用中的作用。
医学: 由于它能够阻断促痛肽诱导的痛觉过度敏感和痛觉过敏,因此被探索为一种潜在的疼痛管理治疗剂。
安全和危害
作用机制
牛源诺西肽通过拮抗促痛肽的作用来发挥作用。它与促痛肽不同的受体结合,从而阻断促痛肽诱导的酸敏感离子通道 (ASIC) 激活。这导致抑制促痛肽诱导的痛觉过敏和痛觉过度敏感。 诺西肽作用中涉及的确切分子靶标和途径仍在研究中,但已知它可以调节 ASIC 和其他参与疼痛感知的离子通道的活性 .
相似化合物:
促痛肽: 另一种从前促痛蛋白中衍生的肽,其作用与诺西肽相反。
强啡肽: 具有镇痛作用的内源性阿片肽。
内啡肽: 作用于阿片受体以调节疼痛的内源性肽。
比较: 牛源诺西肽在拮抗促痛肽的作用方面是独一无二的,使其成为疼痛研究中的宝贵工具。 与诱导痛觉过度敏感和痛觉过敏的促痛肽不同,诺西肽阻断了这些作用,突出了它作为疼痛管理治疗剂的潜力 .
准备方法
合成路线和反应条件: 牛源诺西肽可以使用固相肽合成 (SPPS) 进行合成,这是一种常用的肽生产方法。该过程涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。反应条件通常包括使用偶联试剂,如 N,N’-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 来促进肽键形成。 最终肽通过使用三氟乙酸 (TFA) 和清除剂的混合物从树脂上裂解,以去除保护基团 .
工业生产方法: 牛源诺西肽的工业生产涉及大规模 SPPS,然后使用高效液相色谱 (HPLC) 进行纯化。然后将纯化的肽冷冻干燥,以获得稳定的粉末形式。 生产过程必须遵守严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: 牛源诺西肽主要经历水解和蛋白水解。 它可以通过特定的蛋白酶裂解产生更小的肽片段,这些片段可能具有不同的生物活性 .
常用试剂和条件:
水解: 通常在酸性或碱性条件下进行。
蛋白水解: 使用蛋白酶(如胰蛋白酶或糜蛋白酶)进行酶促裂解。
主要产物: 从牛源诺西肽的水解和蛋白水解中形成的主要产物是更小的肽片段,它们可以调节酸敏感离子通道 (ASIC) 和其他分子靶标的活性 .
属性
IUPAC Name |
3-bromo-3H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSVEBOOHMKMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393057 | |
| Record name | 3-Bromo-2-coumaranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115035-43-3 | |
| Record name | 3-Bromo-2-coumaranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Local Lymph Node Assay (LLNA) in the context of contact allergy research?
A1: The LLNA is a well-established method for assessing the skin sensitization potential of chemicals. [, ] Unlike traditional animal tests, the LLNA is an in vivo assay that measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. This immune response is a key event in the development of allergic contact dermatitis (ACD).
Q2: How can SAR models be used in conjunction with the LLNA to improve the safety assessment of chemicals?
A2: Structure-activity relationship (SAR) models are computational tools that predict the toxicity of a chemical based on its molecular structure. [, ] By combining SAR models with the LLNA, researchers can screen a larger number of chemicals for their sensitization potential in a more efficient and cost-effective manner. This approach can help identify potential contact allergens early in the development process, allowing for the design of safer alternatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


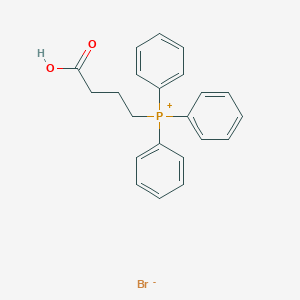
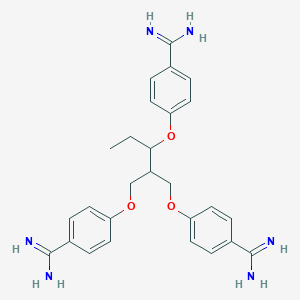

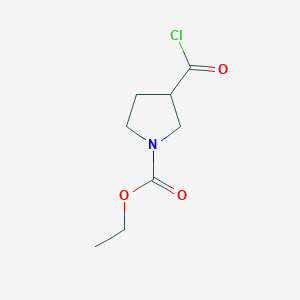


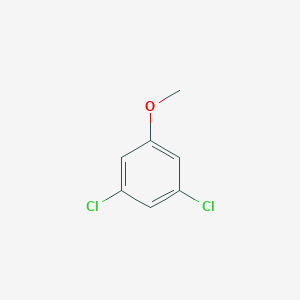



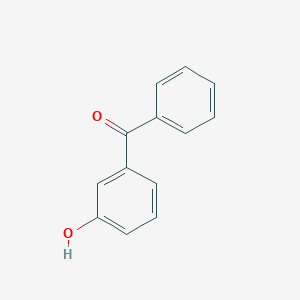
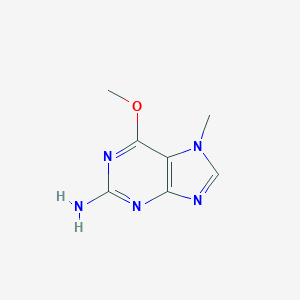
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
